molecular formula C18H18N2S B2836367 (2Z)-3-ethyl-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine CAS No. 1829540-77-3

(2Z)-3-ethyl-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

Cat. No.: B2836367
CAS No.: 1829540-77-3
M. Wt: 294.42
InChI Key: ASLJEXHAPBGWNK-HNENSFHCSA-N
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Description

(2Z)-3-ethyl-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a chemically synthesized small molecule featuring a dihydrothiazole core, a privileged scaffold in modern medicinal chemistry. This compound is provided for research applications and is not intended for diagnostic or therapeutic uses. The core thiazole and dihydrothiazole structures are recognized as biologically active scaffolds present in numerous FDA-approved drugs and experimental compounds. These structures are associated with a wide spectrum of potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitumor effects, making them valuable tools for drug discovery and biological screening . The specific stereochemistry (Z-configuration) and substitution pattern on the core structure—with phenyl, p-tolyl, and ethyl groups—are designed to explore structure-activity relationships, particularly in the synthesis of 5-ene-4-thiazolidinone derivatives, which are a significant focus in hit-to-lead optimization campaigns . Researchers can utilize this compound as a key synthetic intermediate or building block for the development of more complex heterocyclic systems. Its structure is amenable to further chemical modification, aligning with strategies such as hybrid pharmacophore design or annealing into complex heterocyclic systems to enhance pharmacological profiles . This reagent is suited for high-throughput screening, library synthesis, and investigations into novel mechanisms of action across various therapeutic areas.

Properties

IUPAC Name

3-ethyl-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-3-20-17(15-11-9-14(2)10-12-15)13-21-18(20)19-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLJEXHAPBGWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Once the compound’s targets are identified, it will be possible to determine which biochemical pathways are affected and understand the downstream effects of these interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors could include pH, temperature, presence of other molecules, and cellular environment.

Biological Activity

The compound (2Z)-3-ethyl-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a member of the thiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C18H18N2S
  • Molecular Weight : 298.41 g/mol
  • Structure : The compound features a thiazole ring substituted with ethyl and phenyl groups, contributing to its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of thiazole derivatives. Specifically, compounds similar to (2Z)-3-ethyl-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine have demonstrated significant activity against various fungal strains.

Case Study: Antifungal Efficacy

In a study assessing the antifungal properties of thiazole derivatives, compounds were tested against Candida albicans and Candida parapsilosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole.

CompoundMIC (μg/mL)Target Organism
2d1.23Candida parapsilosis
2e1.50Candida albicans

These findings suggest that modifications at the para position of the phenyl moiety enhance antifungal activity due to increased electronegativity and lipophilicity, which are crucial for drug efficacy.

Cytotoxicity Analysis

The cytotoxic effects of (2Z)-3-ethyl-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine were evaluated using NIH/3T3 cell lines. The IC50 values obtained indicate a favorable safety profile for these compounds.

CompoundIC50 (μM)Cell Line
2d148.26NIH/3T3
2e187.66NIH/3T3
Doxorubicin>1000NIH/3T3

The results demonstrate that while the compounds exhibit antifungal activity, they also maintain low cytotoxicity against normal cells, indicating their potential as safer therapeutic agents.

The mechanism by which thiazole derivatives exert their antifungal effects is primarily through the inhibition of ergosterol synthesis in fungal cells. This process is analogous to the action of azole antifungals, which target the CYP51 enzyme involved in ergosterol biosynthesis.

Molecular Docking Studies

Molecular docking studies have shown that these compounds can effectively bind to the active site of CYP51. The docking scores suggest strong interactions with key residues that are critical for enzymatic function.

Comparison with Similar Compounds

Structural Comparison with Analogues

Key Observations:

R<sup>3</sup> Substituents :

  • Alkyl groups (e.g., ethyl, propenyl) : Improve membrane permeability but may reduce polarity.
  • Heterocyclic groups (e.g., furylmethyl, piperazine) : Enhance solubility and target specificity via hydrogen bonding .
  • Methoxyethyl : Balances lipophilicity and polarity, aiding bioavailability .

R<sup>4</sup> Substituents: 4-Methylphenyl (target): Offers moderate steric bulk and hydrophobic interactions. 4-Methoxyphenyl: Methoxy groups enhance binding to aromatic residues in receptors (e.g., angiotensin II) .

Pharmacological Profile Comparison

Antihypertensive Activity ():

  • Propenyl-substituted analogue (3(5)) : Exhibited 24-hour efficacy similar to valsartan (IC50 ≈ 10 nM). The 4-methoxyphenyl group likely enhances binding to the AT1 receptor’s hydrophobic pocket .
  • Chlorophenyl analogues : Lower activity due to reduced electron-donating effects compared to methoxy groups.

Cardiotropic Activity ():

  • 4-Methylpiperazine derivative : Increased contractility in rat aorta models (EC50 = 0.8 μM vs. 2.5 μM for L-carnitine). The piperazine group facilitates cation-π interactions with cardiac ion channels .

Q & A

What synthetic methodologies are commonly employed for the preparation of (2Z)-3-ethyl-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine and its derivatives?

Basic
The compound is synthesized via the Hantzsch reaction or cyclocondensation of asymmetric thioureas with α-bromo-4-R1-acetophenones. Key steps include:

  • Reacting R-phenylisothiocyanates with propan-3-amine to form thiourea intermediates.
  • Boiling equimolar amounts of thiourea derivatives and α-bromoacetophenones in ethanol for 3 hours to yield hydrobromide salts .
  • Purification via recrystallization (ethanol) and structural confirmation via ¹H/¹³C NMR and elemental analysis.

How is the structural integrity of this compound confirmed post-synthesis?

Basic
¹H/¹³C NMR spectroscopy and elemental analysis are critical:

  • NMR identifies substituent environments (e.g., aromatic protons at δ 7.12–7.39 ppm, thiazole protons at δ 7.98 ppm) .
  • Elemental analysis validates stoichiometry (e.g., nitrogen content: calculated 6.14% vs. observed 6.27%) .

What computational strategies are utilized to predict the binding affinity of this compound to biological targets like angiotensin II receptors?

Advanced
Molecular docking (Autodock 4.2.6) and scoring functions assess ligand-protein interactions:

  • Docking against PDB 3R8A (angiotensin II receptor) identifies binding poses involving hydrogen bonds (imino group nitrogen), π-π stacking (phenyl rings), and hydrophobic interactions .
  • Negative scoring function values (e.g., −9.2 kcal/mol) correlate with experimental antihypertensive efficacy .

How do structural modifications influence the cardiotropic vs. antihypertensive activities of derivatives?

Advanced
Substituent effects dictate activity divergence:

  • Cardiotropic activity : 4-Methoxyphenyl and 4-methylpiperazinyl groups enhance vasodilation in rat aortic rings, exceeding L-carnitine’s activity .
  • Antihypertensive activity : Allyl or propenyl substituents improve angiotensin II receptor antagonism (e.g., compound 3(5) matches valsartan’s efficacy) .
  • Contradiction : Bulky groups (e.g., 4-bromophenyl) reduce bioavailability despite strong docking scores .

How can crystallographic data resolve molecular geometry discrepancies in this compound?

Advanced
SHELXL/WinGX refine X-ray diffraction data to:

  • Confirm Z-configuration of the imine group via anisotropic displacement parameters .
  • Analyze dihedral angles (e.g., 15.8° between thiazole and phenyl rings) to explain steric hindrance in binding pockets .

What experimental approaches address contradictions in pharmacological data across studies?

Advanced
Dose-response assays and metabolic stability tests clarify discrepancies:

  • In vitro vs. in vivo efficacy gaps (e.g., compound 3(3) shows high docking affinity but low bioavailability) are resolved by PK/PD modeling .
  • Contradiction analysis : Conflicting cardiotropic results are attributed to assay sensitivity (isolated aorta vs. whole-heart models) .

What in vitro models assess the cardiotropic activity of thiazole derivatives?

Basic
Isolated rat thoracic aortic rings measure vasodilation:

  • Precontracted with KCl or phenylephrine, then exposed to derivatives (10⁻⁶–10⁻³ M).
  • Activity is quantified as % relaxation relative to controls (e.g., 82% for lead compound vs. 65% for L-carnitine) .

How does molecular docking correlate with in vivo efficacy for angiotensin receptor antagonists?

Advanced
Spearman’s rank correlation links docking scores (ΔG) and in vivo systolic blood pressure reduction:

  • Strong correlation (ρ = −0.78) observed for derivatives with propenyl groups .
  • Outliers (e.g., compound 3(7)) require metabolite profiling to identify inactive prodrugs .

What spectroscopic techniques characterize the stereochemistry of this compound?

Basic
FT-IR and NOESY NMR confirm configuration:

  • FT-IR: C=N stretch at 1620 cm⁻¹ and C-S-C at 680 cm⁻¹ .
  • NOESY: Cross-peaks between ethyl and 4-methylphenyl groups validate Z-configuration .

What strategies optimize the synthetic yield of this compound?

Advanced
Design of Experiments (DoE) evaluates reaction parameters:

  • Optimal conditions : Ethanol solvent, 80°C, 3 hours (yield: 86% vs. 52% at 60°C) .
  • Catalyst screening : ZnCl₂ increases cyclization efficiency (yield +18%) .

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